N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-[5-[2-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a structurally complex small molecule characterized by a fused imidazo[1,2-c]quinazolinone core, a sulfanyl-linked acetamide side chain, and a 5-methylpyrazole substituent. The 2-methoxybenzyl group enhances lipophilicity, which may influence blood-brain barrier permeability .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4S/c1-15-11-21(32-31-15)30-23(35)14-38-26-29-18-9-5-4-8-17(18)24-28-19(25(36)33(24)26)12-22(34)27-13-16-7-3-6-10-20(16)37-2/h3-11,19H,12-14H2,1-2H3,(H,27,34)(H2,30,31,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGDUYKPWDYAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a complex compound with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer, antimicrobial, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Phenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrazole Moiety : Known for diverse biological activities, including anticancer effects.
- Imidazoquinazoline Structure : Associated with significant biological activity, particularly in cancer therapy.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. The following table summarizes the findings from various studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 27 | A549 (Lung cancer) | 1.61 ± 1.92 | Inhibition of tubulin polymerization |
| Compound 10 | Jurkat (Leukemia) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 pathway |
| Compound 13 | A431 (Skin cancer) | <10 | Hydrophobic interaction with target proteins |
These results indicate that the presence of specific functional groups enhances the cytotoxicity of these compounds against various cancer cell lines. For instance, the thiazole ring and the methyl substitution on the phenyl group were found to be crucial for increased activity against cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives containing pyrazole and imidazoquinazoline structures show significant antibacterial and antifungal activities. A study highlighted the effectiveness of similar compounds against common pathogens:
| Pathogen Tested | Activity Observed |
|---|---|
| Staphylococcus aureus (Gram-positive) | Strong inhibition |
| Escherichia coli (Gram-negative) | Moderate inhibition |
| Candida albicans (Fungal) | Significant antifungal activity |
The mechanism behind this antimicrobial action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative damage:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Assay | IC50 = 30 µg/mL |
These findings suggest that N-(substituted phenyl)-pyrazole derivatives can effectively neutralize free radicals, contributing to their overall therapeutic potential .
Case Studies
- Case Study on Anticancer Efficacy : In a study involving compound 13, researchers conducted molecular dynamics simulations revealing that the compound interacted primarily through hydrophobic contacts with the Bcl-2 protein, which is pivotal in regulating apoptosis in cancer cells. This interaction suggests a targeted approach for enhancing apoptosis in resistant cancer types .
- Antimicrobial Efficacy Case : A derivative was tested against MRSA, showing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel treatment option for antibiotic-resistant infections .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant biological activities, including:
-
Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, studies report minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL for certain derivatives .
Compound Name MIC (µg/mL) Activity Type N-(3-Cyano)-... 0.25 Antimicrobial - Anti-inflammatory Effects : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase . Molecular docking studies suggest potential interactions that could lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that similar compounds possess anticancer activity by targeting specific cellular pathways involved in tumor growth. The design of molecular hybrids containing imidazole and pyrazole fragments has been explored for enhanced efficacy against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Key insights include:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased lipophilicity and binding affinity |
| Alteration of the pyrazole ring | Variability in selectivity towards targets |
Case Studies
Several studies have highlighted the applications of compounds related to N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide:
- Antimicrobial Evaluation : A study focused on the synthesis and evaluation of antimicrobial activities demonstrated the efficacy of pyrazole derivatives against resistant bacterial strains, suggesting a promising avenue for drug development .
- In Silico Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound for further development in anti-inflammatory therapies .
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Analogues
*Calculated using average mass from molecular formulas.
†Estimated based on structural similarity.
Bioactivity and Mechanism Insights
- Bioactivity Clustering : Compounds with sulfanyl-acetamide linkers (e.g., ) cluster into groups with similar bioactivity profiles, particularly in kinase and protease inhibition, as demonstrated by hierarchical clustering of NCI-60 datasets .
- NMR Spectral Shifts: Substituents in regions analogous to the imidazoquinazolinone core (e.g., triazole in ) induce chemical shift differences in protons at positions equivalent to regions A (39–44 ppm) and B (29–36 ppm), altering binding affinity .
- Metabolic Stability : The 2-methoxybenzyl group may confer greater metabolic stability compared to methylsulfanyl derivatives (), which are prone to oxidative desulfuration .
Research Findings and Implications
- MS/MS Dereplication : Molecular networking (cosine score >0.8) groups the target compound with pyrazole-acetamide derivatives, enabling rapid identification of structurally related bioactive molecules .
- SAR Insights: The 5-methylpyrazole moiety enhances selectivity for ATP-binding pockets, as seen in Fipronil derivatives (), but introduces steric hindrance compared to smaller substituents like cyano groups .
- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via chloroacetylation of sulfonamide intermediates, suggesting scalable routes for the target molecule .
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via multi-step protocols involving:
- Oxidation of thioxoquinazoline intermediates using hydrogen peroxide to form dioxoquinazoline derivatives .
- Coupling reactions with functionalized acetamide precursors (e.g., using N,N′-carbonyldiimidazole for activating carboxylic acids) .
- Thioether linkage formation between the imidazoquinazoline core and pyrazole-containing moieties, achieved via nucleophilic substitution or radical-mediated pathways . Key reagents: Methyl 2-isothiocyanatobenzoate, glycine, and 2-chloro-N-[(2-methoxyphenyl)methyl]acetamide.
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Spectroscopic characterization : ¹H/¹³C NMR to verify proton environments and carbon frameworks; IR for functional group analysis (e.g., C=O, N-H stretches) .
- Chromatographic methods : HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield?
- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response surface methodology : Central composite designs to model nonlinear relationships between variables (e.g., optimizing coupling reaction efficiency) .
- Flow chemistry integration : Continuous-flow reactors enable precise control of residence time and mixing, reducing side reactions in oxidation steps .
Q. What strategies resolve contradictory biological activity data across assay systems?
- Comparative structural analysis : Synthesize analogs (e.g., modifying the pyrazole or thioether moieties) to isolate pharmacophore contributions .
- Assay standardization : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives .
- Metabolic stability testing : Assess compound stability in microsomal models to identify degradation pathways influencing in vivo vs. in vitro discrepancies .
Q. How can computational methods predict reactivity in derivatization reactions?
- DFT calculations : Model transition states for nucleophilic attacks (e.g., thioether formation) to identify steric/electronic bottlenecks .
- Molecular docking : Screen derivatized analogs against target proteins (e.g., kinase domains) to prioritize synthetically feasible modifications .
- Solvent effect simulations : COSMO-RS models predict solubility and reactivity in polar aprotic solvents (e.g., DMF, DMSO) .
Q. What analytical techniques validate non-covalent interactions in supramolecular assemblies?
- X-ray crystallography : Resolve π-π stacking or hydrogen-bonding patterns in co-crystals with target biomolecules .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for host-guest interactions .
- NMR titration experiments : Monitor chemical shift perturbations to map interaction sites .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
